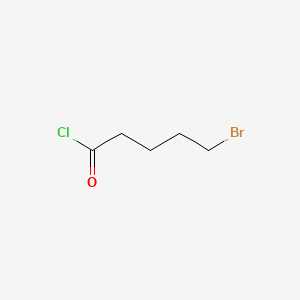
5-Bromovaleryl chloride
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds often involves bromination reactions or the use of bromoalkynes and bromopyridines as intermediates in the synthesis of functionalized derivatives. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride illustrates the use of bromo-compounds to achieve functionalized pyridines, highlighting the role of brominated intermediates in complex syntheses (Song et al., 2004).
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds can be determined using various spectroscopic techniques. For instance, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction, demonstrating the detailed structural analysis possible for brominated molecules (Anuradha et al., 2014).
Chemical Reactions and Properties
Bromoalkyl chlorides, including 5-bromovaleryl chloride, participate in various chemical reactions, such as palladium-catalyzed annulations, to produce diverse functionalized derivatives. The reaction of bromoalkynes with isocyanides, facilitated by palladium catalysis, illustrates the reactivity of bromoalkyl chlorides in forming iminopyrrolone derivatives (Li et al., 2012).
Scientific Research Applications
Synthesis and Chemical Applications
5-Bromovaleryl chloride has been utilized in the synthesis of various chemical compounds. For instance, Song et al. (2004) demonstrated its use in the efficient synthesis of 5-bromopyridyl-2-magnesium chloride, an intermediate in producing functionalized pyridine derivatives. This method is significant for the economical synthesis of key intermediates like Lonafarnib, a potent anticancer agent (Song et al., 2004).
Furthermore, Chang and Neville (1977) used a derivative of 5-bromovaleryl chloride, methyl-5-bromovalerimidate, to synthesize artificial protein hybrid conjugates. These conjugates are important for studying the mechanism of toxin proteins entering mammalian cells (Chang & Neville, 1977).
Medical and Biological Research
5-Bromovaleryl chloride and its derivatives have applications in medical and biological research. For example, Wunderlin et al. (1985) synthesized Nα-(5-Bromovaleryl)-Nα-deacetyl-α-melanotropin, a derivative used in studying melanotropin receptors. This derivative was crucial for understanding the biological activities of α-melanotropin on mouse melanoma cell cultures (Wunderlin et al., 1985).
Additionally, Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound related to 5-bromovaleryl chloride, as a substrate for histochemical demonstration of esterases. This study provided valuable insights into the enzymatic activities in various tissues (Pearson & Defendi, 1957).
Material Science and Catalysis
In the field of material science, Lanni and McNeil (2009) investigated the mechanisms for nickel-catalyzed chain-growth polymerization using derivatives of 5-bromovaleryl chloride. Their study provided insights into the catalytic process, potentially contributing to the development of new polymeric materials (Lanni & McNeil, 2009).
Safety and Hazards
properties
IUPAC Name |
5-bromopentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c6-4-2-1-3-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRUMSWHDWKGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334573 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromovaleryl chloride | |
CAS RN |
4509-90-4 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopentanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromovaleryl chloride in the synthesis of porphyrin derivatives?
A1: 5-Bromovaleryl chloride is used as a reagent to introduce a five-carbon chain with a terminal bromine atom to the aminophenylporphyrin []. This intermediate, meso-[p-(5-Bromopentanamido)phenyl]triphenylporphyrin, is then further reacted with trityl mercaptan to ultimately attach a thiol-terminated chain to the porphyrin structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





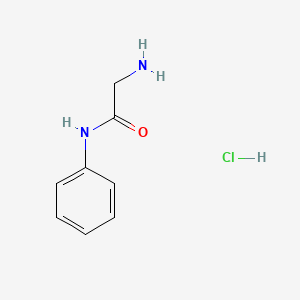

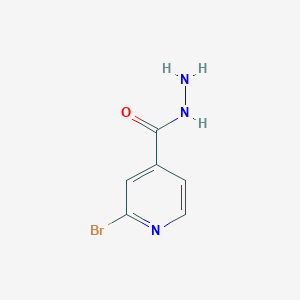
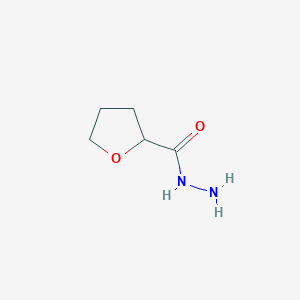

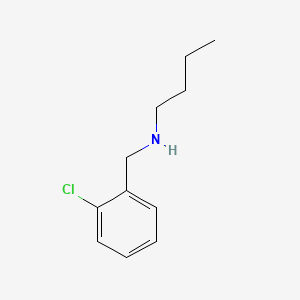



![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

